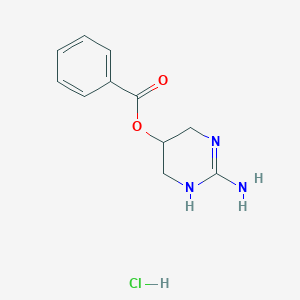
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea, commonly known as MNSU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNSU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
MNSU exerts its biological effects by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MNSU has been shown to selectively inhibit certain isoforms of carbonic anhydrase, making it a potential therapeutic agent for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
MNSU has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by MNSU leads to a decrease in the production of aqueous humor, making it a potential treatment for glaucoma. Additionally, MNSU has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
実験室実験の利点と制限
MNSU has several advantages and limitations for lab experiments. One of the main advantages of MNSU is its high purity, which makes it suitable for use in various organic synthesis reactions. However, MNSU is relatively expensive compared to other reagents, which can limit its use in large-scale reactions.
将来の方向性
There are several future directions for research on MNSU. One potential direction is the synthesis of novel MNSU derivatives with improved selectivity for certain isoforms of carbonic anhydrase. Additionally, MNSU could be used as a building block in the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. Finally, further research is needed to fully understand the biochemical and physiological effects of MNSU, which could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of MNSU involves the reaction of 4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield MNSU. This method is relatively simple and yields high purity MNSU.
科学的研究の応用
MNSU has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. MNSU has been used as a reagent in the synthesis of various compounds such as benzimidazoles, ureas, and carbamates. Additionally, MNSU has been used as a building block in the synthesis of novel materials such as metal-organic frameworks.
特性
CAS番号 |
107410-59-3 |
|---|---|
分子式 |
C14H13N3O5S |
分子量 |
335.34 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-14(18)15-11-4-6-12(7-5-11)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChIキー |
OYXKERRSGYRTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



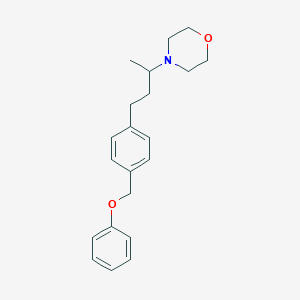



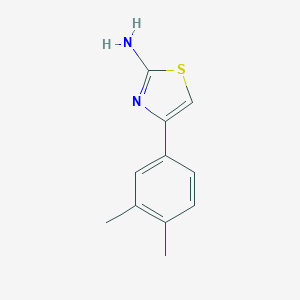
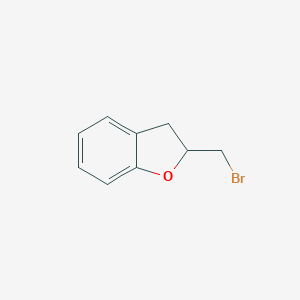
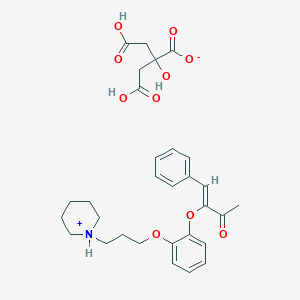
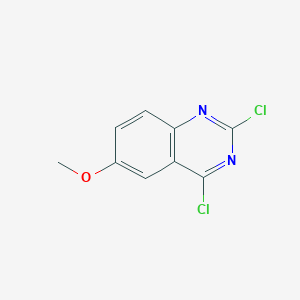
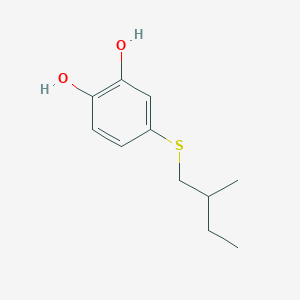


![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
